4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol
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Overview
Description
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-methylpentan-1-amine under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-Methyl-2-{[1-(1,3-thiazol-2-yl)ethyl]amino}pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2OS |
---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
4-methyl-2-[1-(1,3-thiazol-2-yl)ethylamino]pentan-1-ol |
InChI |
InChI=1S/C11H20N2OS/c1-8(2)6-10(7-14)13-9(3)11-12-4-5-15-11/h4-5,8-10,13-14H,6-7H2,1-3H3 |
InChI Key |
QIJGYTAQTJCYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC(C)C1=NC=CS1 |
Origin of Product |
United States |
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